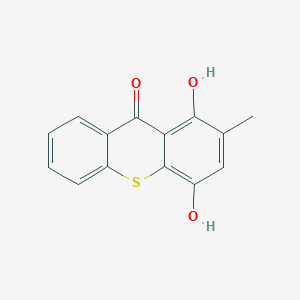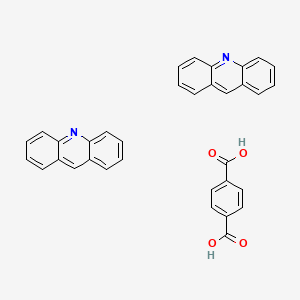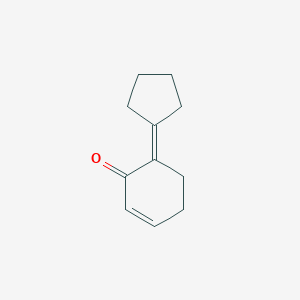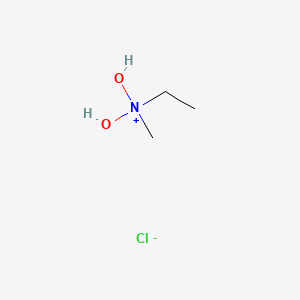
Ethyl(dihydroxy)methylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(dihydroxy)methylammonium chloride is an organic compound with the molecular formula C3H10ClNO2 It is an ammonium salt composed of ethylamine, dihydroxy groups, and chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihydroxy)methylammonium chloride typically involves the reaction of ethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Ethylamine reacts with formaldehyde to form ethyl(dihydroxy)methylamine.
- The resulting amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Mixing ethylamine and formaldehyde in a controlled environment.
- Adding hydrochloric acid to the mixture to form the desired ammonium salt.
- Purifying the product through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(dihydroxy)methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other halides can facilitate substitution reactions.
Major Products
Oxidation: Produces corresponding oxides and water.
Reduction: Yields simpler amines and hydrogen gas.
Substitution: Forms new ammonium salts with different anions.
Applications De Recherche Scientifique
Ethyl(dihydroxy)methylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl(dihydroxy)methylammonium chloride involves its interaction with molecular targets and pathways. The compound can:
Bind to specific receptors: Influencing biochemical pathways and cellular processes.
Act as a catalyst: Facilitating chemical reactions by lowering activation energy.
Participate in metabolic pathways: Contributing to the synthesis or degradation of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium chloride: An ammonium salt composed of methylamine and hydrochloric acid.
Ethylammonium chloride: Similar structure but lacks dihydroxy groups.
Dimethylammonium chloride: Contains two methyl groups instead of ethyl and dihydroxy groups.
Uniqueness
Ethyl(dihydroxy)methylammonium chloride is unique due to the presence of both ethyl and dihydroxy groups, which confer distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
828258-69-1 |
|---|---|
Formule moléculaire |
C3H10ClNO2 |
Poids moléculaire |
127.57 g/mol |
Nom IUPAC |
ethyl-dihydroxy-methylazanium;chloride |
InChI |
InChI=1S/C3H10NO2.ClH/c1-3-4(2,5)6;/h5-6H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KHEHKKAUASTOLD-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-bis[5-(4-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14206538.png)
![2-{[(2,5-Dibromothiophen-3-yl)methoxy]methyl}oxirane](/img/structure/B14206545.png)
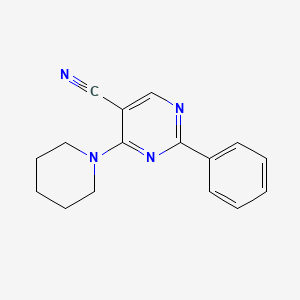
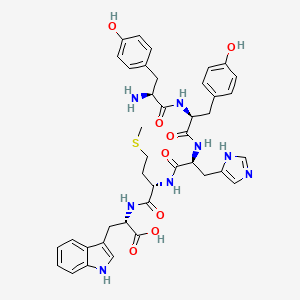
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![3-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B14206568.png)
![[3-(Cyclohexylmethylamino)phenyl]thiourea](/img/structure/B14206572.png)
![1-[(2S)-2-(2-Oxopropyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14206575.png)
![4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B14206576.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
